ACE Active-Site Binding Affinity: FA-Phe vs. Other Furylacryloyl-Amino Acid Derivatives
Among five furylacryloyl (FA)-amino acid derivatives tested for binding to human ACE (MW = 130 kDa) by transferred NOESY experiments, FA-Phe, FA-Trp, and FA-Gly-Leu-NH₂ bound more strongly than FA-Phe-Phe and FA-Ala-Lys [1]. The dissociation constant (Kd) of FA-Phe was determined from NMR spectra to be 5 × 10⁻⁴ M (500 µM) [1]. Critically, FA-Phe binding was unaffected by the presence of captopril (a strong S1′ and S2′ site inhibitor), indicating that FA-Phe binds solely to the S1 and S2 subsites of ACE [1]. This subsite-selective binding profile differs from FA-Phe-Phe, which was competitively displaced by excess dipeptides from the receptor pocket [1].
| Evidence Dimension | ACE binding affinity (dissociation constant, Kd) |
|---|---|
| Target Compound Data | FA-Phe: Kd = 5 × 10⁻⁴ M (500 µM) [determined by transferred NOESY NMR] |
| Comparator Or Baseline | FA-Phe-Phe: weaker binding (displaced by excess dipeptides); FA-Ala-Lys: weaker binding; FA-Trp and FA-Gly-Leu-NH₂: comparable to FA-Phe |
| Quantified Difference | FA-Phe ranked among the top 3 strongest binders out of 5 FA derivatives tested; FA-Phe-Phe and FA-Ala-Lys showed measurably weaker binding |
| Conditions | Human ACE (MW 130 kDa); transferred NOESY NMR spectroscopy; J Med Chem 2000; 5 FA derivatives compared simultaneously from compound mixtures |
Why This Matters
FA-Phe-OH exhibits the highest measurable binding affinity among the FA-amino acid series with a defined Kd of 500 µM and unique S1/S2 subsite selectivity, making it the preferred choice for ACE active-site mapping and inhibitor screening studies requiring a well-characterized binding probe.
- [1] Mayer M, Meyer B. Mapping the active site of angiotensin-converting enzyme by transferred NOE spectroscopy. J Med Chem. 2000;43(11):2093-9. doi:10.1021/jm990194x View Source
